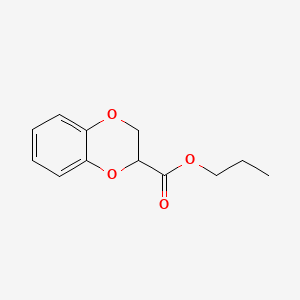
1-Propanamine, N-cyclopentylidene-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, N-cyclopentylidene-2-methyl- is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a cyclopentylidene group attached to the nitrogen atom, making it a secondary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N-cyclopentylidene-2-methyl- typically involves the reaction of 1-propanamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the amine and the ketone. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-Propanamine, N-cyclopentylidene-2-methyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall production efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanamine, N-cyclopentylidene-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can regenerate the original amine.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, N-cyclopentylidene-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanamine, N-cyclopentylidene-2-methyl- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The compound’s effects are mediated through its ability to participate in these reactions, influencing the activity of enzymes and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl)-: This compound has a similar structure but with different substituents on the nitrogen atom.
N,N-Dimethylethanamine: Another secondary amine with different alkyl groups attached to the nitrogen.
N-Ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen.
Uniqueness
1-Propanamine, N-cyclopentylidene-2-methyl- is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other amines may not be suitable.
Eigenschaften
CAS-Nummer |
25115-60-0 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N-(2-methylpropyl)cyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
CJZYKYLULCGXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


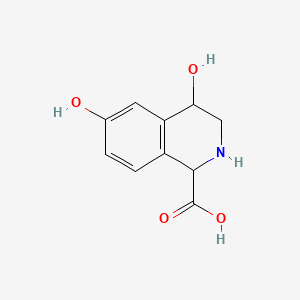
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
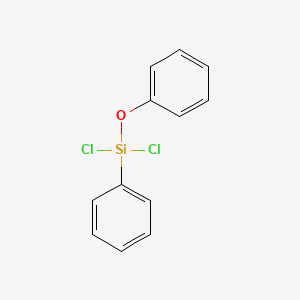

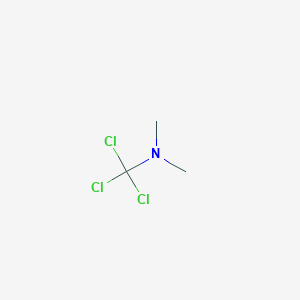
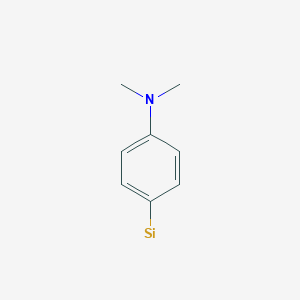
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
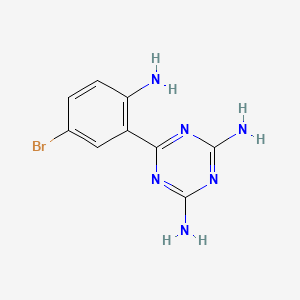
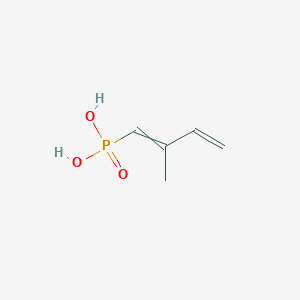
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
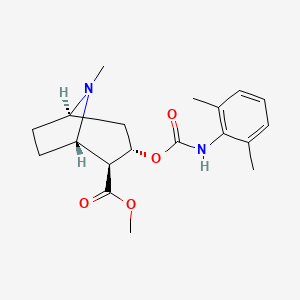
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
